2-Oxaspiro[3.5]nonane-7-carbonitrile 2-Oxaspiro[3.5]nonane-7-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17443856
InChI: InChI=1S/C9H13NO/c10-5-8-1-3-9(4-2-8)6-11-7-9/h8H,1-4,6-7H2
SMILES:
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

2-Oxaspiro[3.5]nonane-7-carbonitrile

CAS No.:

Cat. No.: VC17443856

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

2-Oxaspiro[3.5]nonane-7-carbonitrile -

Specification

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 2-oxaspiro[3.5]nonane-7-carbonitrile
Standard InChI InChI=1S/C9H13NO/c10-5-8-1-3-9(4-2-8)6-11-7-9/h8H,1-4,6-7H2
Standard InChI Key VTFSFVRNXZPJFH-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1C#N)COC2

Introduction

2-Oxaspiro[3.5]nonane-7-carbonitrile is a unique organic compound characterized by its spirocyclic structure, which features two rings connected at a single atom. This structural arrangement provides rigidity and a specific spatial orientation that can facilitate interactions with biological targets. The compound is of interest in organic and medicinal chemistry due to its potential applications in drug development and synthesis.

Synthesis of 2-Oxaspiro[3.5]nonane-7-carbonitrile

The synthesis of 2-Oxaspiro[3.5]nonane-7-carbonitrile typically involves cyclization reactions. A common method includes the reaction of a diol with a cyanide source in the presence of an acid catalyst, facilitating the formation of the spirocyclic structure.

Synthetic Routes

Synthetic MethodDescription
Cyclization ReactionInvolves the reaction of a diol with a cyanide source under acidic conditions.
Precursor SelectionSuitable diols are chosen based on their ability to form the desired spirocyclic framework.

Chemical Reactions and Interactions

2-Oxaspiro[3.5]nonane-7-carbonitrile can undergo various chemical reactions due to its carbonitrile functional group. This group facilitates interactions with biological molecules through hydrogen bonding and ionic interactions, which may influence enzyme activity or receptor binding.

Potential Biological Interactions

  • Enzyme Activity: The carbonitrile group can interact with enzymes, potentially modulating their activity.

  • Receptor Binding: The unique structure of the compound may allow it to bind to specific receptors, influencing biological pathways.

Future Directions

  • Mechanistic Studies: Detailed investigations into the molecular interactions and pathways affected by this compound.

  • In Vivo Studies: Evaluating efficacy and safety in animal models to assess therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications impact biological activity.

Comparison with Similar Compounds

2-Oxaspiro[3.5]nonane-7-carbonitrile can be compared with other spirocyclic compounds, such as 2-oxaspiro[3.5]nonane-7-carboxylic acid, which exhibits antimicrobial and anticancer properties. The presence of different functional groups (e.g., carbonitrile vs. carboxylic acid) can significantly alter chemical properties and biological activity.

Compound NameStructural FeaturesUnique Aspects
2-Oxaspiro[3.5]nonane-7-carbonitrileCarbonitrile groupPotential for drug development due to its reactivity and interaction with biological systems.
2-Oxaspiro[3.5]nonane-7-carboxylic acidCarboxylic acid groupExhibits antimicrobial and anticancer properties.

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